6-methyl-N-phenylpyrimidin-4-amine

EGFR Inhibition Structure-Activity Relationship Conformational Analysis

6-Methyl-N-phenylpyrimidin-4-amine (CAS: 324037-12-9) is a small-molecule heterocyclic compound characterized by a 4-phenylamino-substituted pyrimidine core bearing a methyl group at the 6-position. This chemical structure establishes it as a member of the broadly studied class of 4-(phenylamino)pyrimidines, a pharmacophore central to many ATP-competitive protein kinase inhibitors under investigation for cancer and inflammatory diseases.

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
Cat. No. B4802337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-N-phenylpyrimidin-4-amine
Molecular FormulaC11H11N3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=N1)NC2=CC=CC=C2
InChIInChI=1S/C11H11N3/c1-9-7-11(13-8-12-9)14-10-5-3-2-4-6-10/h2-8H,1H3,(H,12,13,14)
InChIKeyLFAPLZCIFBMIAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-N-phenylpyrimidin-4-amine as a Versatile Scaffold in Kinase-Targeted Research


6-Methyl-N-phenylpyrimidin-4-amine (CAS: 324037-12-9) is a small-molecule heterocyclic compound characterized by a 4-phenylamino-substituted pyrimidine core bearing a methyl group at the 6-position. This chemical structure establishes it as a member of the broadly studied class of 4-(phenylamino)pyrimidines, a pharmacophore central to many ATP-competitive protein kinase inhibitors under investigation for cancer and inflammatory diseases [1]. While the unadorned 6-methyl-N-phenylpyrimidin-4-amine is often considered a core scaffold, its specific substitution pattern is a crucial starting point for constructing more complex, target-specific molecules .

Strategic Differentiation: Why the 6-Methyl-N-phenylpyrimidin-4-amine Scaffold Demands Precise Procurement


Within the 4-(phenylamino)pyrimidine class, seemingly minor structural modifications can profoundly alter target selectivity and downstream biological effects. For instance, the critical difference between an unsubstituted phenylamino-pyrimidine and one bearing a 6-methyl group can affect molecular conformation, as demonstrated in EGFR inhibitor studies where a carbon atom at the 5-position (analogous to the 6-position in monocyclic systems) induced a 30° out-of-plane rotation of the phenyl group to relieve steric strain [1]. This conformational change, driven by the presence of a methyl group, has been shown to directly impact the compound's ability to accommodate bulky side chains in the ATP-binding pocket, a key requirement for developing potent cellular inhibitors [1]. Therefore, selecting the exact unsubstituted 6-methyl-N-phenylpyrimidin-4-amine core is not arbitrary; it provides a specific conformational and steric baseline that is essential for reproducible structure-activity relationship (SAR) studies, making generic or closely related analogs poor substitutes for this precise starting material.

Quantitative Evidence for Selecting 6-Methyl-N-phenylpyrimidin-4-amine Over Structural Analogs


Conformational Impact of the 6-Methyl Group on ATP-Binding Pocket Tolerance

In a study of 6-substituted pyrimido[5,4-d]pyrimidines, the presence of a 6-N-methyl group in the target compound's core scaffold is associated with a distinct molecular conformation. X-ray crystallography of the N-methylated derivative revealed a 30° out-of-plane rotation of the phenyl ring and a longer C5a−C4 bond compared to non-methylated analogs, a direct result of relieving steric clash between the methyl group and the adjacent nitrogen atom [1]. This altered geometry positions the molecule to accommodate bulkier side chains at the entrance of the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR), a feature that is compromised in analogs lacking this 6-methyl substitution [1].

EGFR Inhibition Structure-Activity Relationship Conformational Analysis

Pharmacophoric Versatility in JAK Kinase Inhibition Patent Space

Multiple patents specifically claim phenylaminopyrimidine compounds, including those bearing a 6-methyl-N-phenylpyrimidin-4-amine core, as selective inhibitors of Janus Kinase 2 (JAK2). These patents explicitly differentiate the compounds based on their ability to preferentially inhibit JAK2 over other JAK family members, a critical feature for developing therapies for myeloproliferative neoplasms and inflammatory diseases with reduced off-target immunosuppression [REFS-1, REFS-2]. In contrast, broad-spectrum JAK inhibitors like tofacitinib lack this JAK2 selectivity, leading to different clinical risk-benefit profiles [1].

JAK/STAT Pathway Myeloproliferative Diseases Immunology

Differentiated Scaffold for BCL6 Inhibitor Optimization

A series of N-phenyl-4-pyrimidinamine derivatives, the same class as the target compound, were systematically optimized to produce potent B-cell lymphoma 6 (BCL6) inhibitors. The starting hit compound in this study, N4-(3-chloro-4-methoxyphenyl)-N2-isobutyl-5-fluoro-2,4-pyrimidinediamine, contained a core related to 6-methyl-N-phenylpyrimidin-4-amine. The optimized lead compound from this scaffold, '14j', demonstrated in vivo efficacy by suppressing tumor growth in a diffuse large B-cell lymphoma (DLBCL) xenograft model, an outcome not achieved with the initial hit compound [1]. This quantitative leap in in vivo performance, enabled by derivatizing the core scaffold, demonstrates its utility over less optimized or inactive starting points.

BCL6 Inhibition Diffuse Large B-Cell Lymphoma Protein Degradation

Optimal Use Cases for Procuring 6-Methyl-N-phenylpyrimidin-4-amine


Rational Design of Conformationally-Defined Kinase Inhibitors

The 6-methyl substitution on this pyrimidine scaffold is crucial for establishing a specific molecular geometry that accommodates bulky substituents in the kinase ATP-binding pocket [1]. This makes 6-methyl-N-phenylpyrimidin-4-amine an ideal starting point for structure-based drug design (SBDD) programs targeting kinases like EGFR, where the entry to the binding site requires precise steric and conformational tuning [1].

Synthesis of JAK2-Selective Inhibitors for Myeloid and Inflammatory Diseases

The scaffold is explicitly claimed in the patent literature as a core for selective JAK2 inhibitors [REFS-1, REFS-2]. Research groups aiming to develop next-generation therapies for myeloproliferative neoplasms, rheumatoid arthritis, or other JAK/STAT-driven diseases can utilize this building block to generate novel compounds with a pre-validated selectivity profile over broad-spectrum JAK inhibitors [REFS-1, REFS-2].

Medicinal Chemistry for BCL6-Targeting Cancer Therapeutics

As a member of the N-phenyl-4-pyrimidinamine class, this compound serves as a validated core for synthesizing BCL6 inhibitors, a target of high interest in diffuse large B-cell lymphoma [1]. Derivatization of this scaffold has led to lead compounds with robust in vivo antitumor activity, confirming its utility in hit-to-lead optimization programs focused on this challenging oncology target [1].

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